
1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxy group attached to the phenyl ring, which is further connected to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common synthetic route involves the nucleophilic addition of or substitution by 1H-[1,2,4]-triazole to an electrophilic carbon atom of a precursor molecule . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives.
Scientific Research Applications
1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interfere with signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole can be compared with other similar compounds, such as:
3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorophenoxy group but differs in the heterocyclic ring structure, which is a pyrazole instead of an imidazole.
Thiazoles: These compounds share some structural similarities with imidazoles but contain sulfur atoms in the ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1188265-11-3 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]imidazole |
InChI |
InChI=1S/C15H11ClN2O/c16-12-1-5-14(6-2-12)19-15-7-3-13(4-8-15)18-10-9-17-11-18/h1-11H |
InChI Key |
GUAZMAQVIVSTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



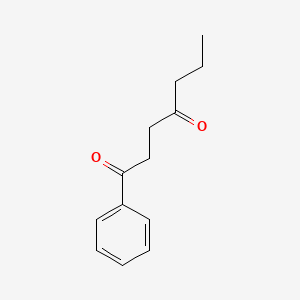
![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
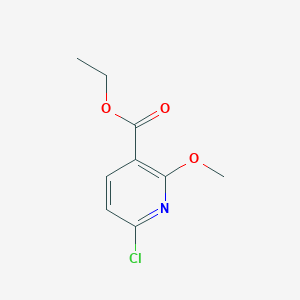
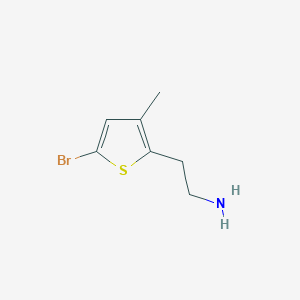
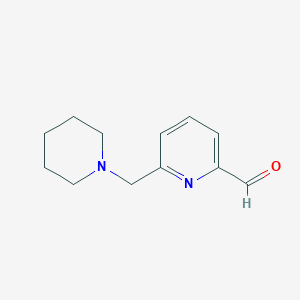

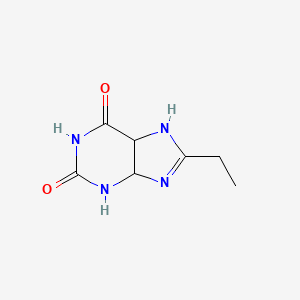

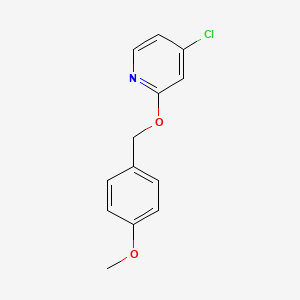
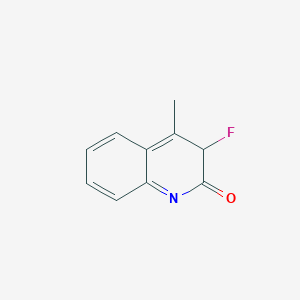
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)

